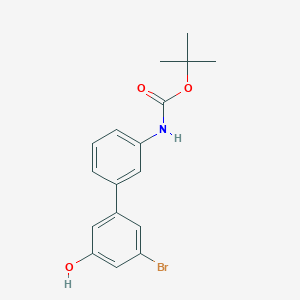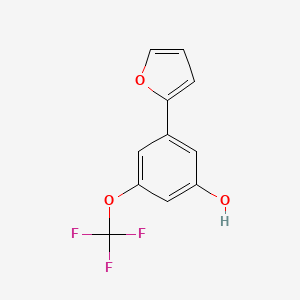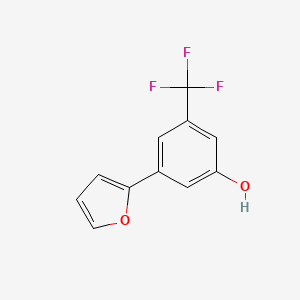
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-HTP-3-TFP) is a synthetic compound that has recently gained attention for its potential applications in scientific research. 5-HTP-3-TFP is a derivative of 5-hydroxytryptophan (5-HTP), an amino acid found naturally in foods such as turkey, bananas, and potatoes. 5-HTP-3-TFP has been studied for its potential to act as a neurotransmitter, modulate serotonin levels, and act as an antidepressant.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in scientific research. It has been studied for its ability to act as a neurotransmitter, modulate serotonin levels, and act as an antidepressant. It has also been studied for its potential to act as an anxiolytic, a pain reliever, and an anti-inflammatory. Additionally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to be used as a tool in the development of new drugs, as well as in the study of neurological disorders.
Wirkmechanismus
The exact mechanism of action of 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% acts as a serotonin precursor, increasing the availability of serotonin in the brain. It is also believed that 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may act as an agonist of certain serotonin receptors, which may explain its potential antidepressant effects.
Biochemical and Physiological Effects
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to act as an anxiolytic, a pain reliever, and an anti-inflammatory. It has also been studied for its potential to reduce anxiety and depression, and to improve sleep. Additionally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to act as an appetite suppressant and to reduce cravings for certain foods.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is relatively stable, making it suitable for long-term storage. The main limitation of using 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its potential to cause side effects, such as nausea and headaches, when used in high doses.
Zukünftige Richtungen
In the future, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may be studied for its potential to act as an anxiolytic, a pain reliever, and an anti-inflammatory. Additionally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may be studied for its potential to improve cognitive function, reduce stress, and enhance mood. Furthermore, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may be studied for its potential to act as a tool in the development of new drugs, as well as in the study of neurological disorders. Finally, 5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% may be studied for its potential to be used as an alternative to traditional antidepressants.
Synthesemethoden
5-(2-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is synthesized through a multi-step reaction involving the reaction of 5-HTP with trifluoromethanesulfonic anhydride (TFSA) in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by extraction and recrystallization.
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)9-5-8(6-10(17)7-9)11-3-1-2-4-12(11)18/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWITCVKJANBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686505 |
Source


|
| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-22-4 |
Source


|
| Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)










